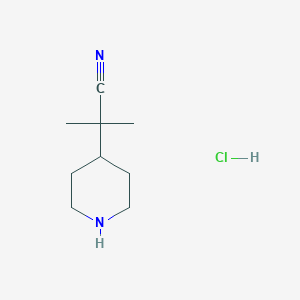

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Descripción

Historical Context and Development

The development of this compound emerged from the broader historical context of piperidine chemistry, which has been fundamental to pharmaceutical science since the early twentieth century. Piperidine derivatives have long been recognized for their biological activity and synthetic utility, with the six-membered saturated nitrogen heterocycle serving as a privileged scaffold in medicinal chemistry. The specific compound under investigation represents an evolution in the design of nitrile-containing piperidine derivatives, combining the established pharmacological relevance of the piperidine ring with the synthetic versatility of nitrile functional groups.

The historical significance of this compound class can be traced to the development of Mannich bases, which represent a fundamental class of compounds in medicinal chemistry. The classical Mannich reaction, involving three-component condensation between substrates containing active hydrogen atoms, aldehydes, and amine reagents, has been instrumental in the creation of aminoalkylated compounds similar to the target molecule. This synthetic methodology has enabled the construction of complex molecular architectures that incorporate both piperidine rings and carbon-carbon bond forming capabilities through nitrile functionalities.

Research into piperidine-containing nitriles gained momentum with the recognition that such compounds could serve as key intermediates in the synthesis of pharmaceutically relevant molecules. The quaternary carbon center present in this compound represents a sophisticated example of molecular design, where steric and electronic factors combine to create unique reactivity patterns that are exploitable in synthetic chemistry.

Chemical Classification and Nomenclature

This compound belongs to multiple chemical classifications that reflect its structural complexity and functional diversity. The compound is classified as a nitrile derivative due to the presence of the cyano group (-C≡N), which imparts distinctive chemical reactivity and serves as a versatile synthetic handle for further transformations. Additionally, it is categorized under heterocyclic compounds because of the piperidine ring, which is a six-membered saturated ring containing one nitrogen atom.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions. The complete IUPAC name is this compound, which precisely describes the molecular architecture. The nomenclature indicates that the base structure consists of a propanenitrile unit (a three-carbon chain terminating in a nitrile group) with methyl and piperidine substituents at the 2-position, forming a quaternary carbon center.

Table 1: Structural and Nomenclature Data for this compound

The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a zwitterionic structure that enhances crystalline stability and aqueous solubility. This salt formation is particularly important for pharmaceutical applications, as it improves the handling characteristics and bioavailability of the compound compared to the free base form.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that enable diverse synthetic transformations and biological activities. The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting kinase enzymes and other therapeutically relevant proteins.

In organic synthesis, the compound's quaternary carbon center bearing both electron-withdrawing nitrile and electron-rich piperidine functionalities creates opportunities for selective chemical transformations. The nitrile group serves as a reactive handle for various synthetic modifications, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. These transformations have been exploited in the synthesis of diverse bioactive molecules.

The medicinal chemistry significance of this compound is exemplified by its role in the development of leucine-rich repeat kinase 2 (LRRK2) inhibitors, which represent promising therapeutic targets for Parkinson's disease treatment. Related compounds containing the 2-methyl-2-propanenitrile motif have demonstrated highly potent and selective LRRK2 inhibitory activity, with excellent brain penetration properties essential for central nervous system applications. The structural similarity between these active compounds and the target molecule suggests potential therapeutic applications.

Table 2: Physicochemical Properties Relevant to Medicinal Chemistry Applications

The compound's role in Mannich base chemistry further underscores its medicinal chemistry importance. Mannich bases have been extensively studied for their cytotoxic properties against cancer cell lines, with many examples showing significant biological activity. The piperidine-containing structure of the target compound positions it within this pharmacologically active chemical space, suggesting potential applications in oncology research.

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in piperidine-containing pharmaceuticals and their synthetic applications. Contemporary investigations have focused on leveraging this compound as a building block for the construction of more complex bioactive molecules, particularly in the context of kinase inhibitor development and central nervous system drug discovery.

Recent patent literature has highlighted the utility of structurally related compounds in the synthesis of remifentanil hydrochloride and other pharmaceutical intermediates. These investigations demonstrate the broader applicability of piperidine-nitrile compounds in pharmaceutical manufacturing, where they serve as key synthetic intermediates in multi-step synthetic sequences. The development of improved synthetic routes to these compounds has become an active area of research, with emphasis on achieving higher yields and purities for pharmaceutical applications.

Contemporary medicinal chemistry research has also explored the application of similar structural motifs in the development of glycogen synthase kinase-3 beta inhibitors. These studies have demonstrated that piperidine-containing nitriles can be effectively incorporated into complex heterocyclic frameworks, resulting in compounds with nanomolar potency against therapeutically relevant targets. The success of these investigations suggests that this compound may serve as a valuable starting point for similar drug discovery efforts.

The research landscape also encompasses investigations into the structure-activity relationships of piperidine-containing compounds in various therapeutic areas. Studies have shown that 2-heteroarylethylamine motifs, which include piperidine-containing structures, represent important pharmacophores in medicinal chemistry with diverse biological activities. This research context positions the target compound within a broader framework of biologically relevant chemical space.

Table 3: Current Research Applications and Therapeutic Targets

Current synthetic methodology research has focused on developing efficient routes to access compounds like this compound through improved Mannich reactions and related aminoalkylation processes. These investigations have revealed that careful control of reaction conditions and reagent stoichiometry can lead to selective formation of desired products with minimal side reactions, addressing key challenges in pharmaceutical manufacturing.

Propiedades

IUPAC Name |

2-methyl-2-piperidin-4-ylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-9(2,7-10)8-3-5-11-6-4-8;/h8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCLOXIBBTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction of Piperidine with Nitrile Precursors

The core synthetic step involves reacting piperidine or a suitably protected piperidine derivative with a nitrile-containing reagent to install the 2-methylpropanenitrile substituent at the 4-position of the piperidine ring.

- The nitrile precursor is generally a 2-cyanoacetyl derivative or related electrophile.

- The reaction is typically conducted in the presence of a base to facilitate nucleophilic substitution or condensation.

- Suitable solvents include polar aprotic solvents or alcohols, depending on the reaction conditions and scale.

Multi-step Synthesis Involving Protection and Deprotection

According to patent literature describing related piperidine propanenitrile derivatives, a multi-step sequence is often employed for high purity and yield:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) | Reaction of N-substituted piperidine (e.g., benzyl-protected) with a chloro-substituted heterocyclic intermediate | Suitable base (alkali metal hydroxides or alkoxides), solvent (acetone, ethanol) | Protects amine functionality during substitution |

| b) | Debenzylation of intermediate | Debenzylating agent (e.g., catalytic hydrogenation), room temperature (25-30°C) | Controls formation of dihydro impurities |

| c) | Deprotection of other protecting groups | Suitable deprotecting agent, solvent | Yields free amine for further reaction |

| d) | Reaction with 2-cyanoacetyl derivative | Base, solvent | Introduces nitrile moiety |

| e) | Salt formation | Treatment with hydrochloric acid or other acids | Yields hydrochloride salt |

This sequence ensures control over side reactions and impurity profiles, critical for pharmaceutical-grade materials.

Base Selection and Reaction Optimization

The choice of base significantly influences yield and purity. Experimental data from related aminonitrile syntheses indicate:

| Base | Yield (%) (α-Aminonitrile hydration) |

|---|---|

| Sodium hydroxide (NaOH) | 63 - 96% |

| Lithium hydroxide (LiOH) | 60 - 93% |

| Potassium hydroxide (KOH) | 63 - 99% |

| Cesium hydroxide (CsOH) | 69 - 97% |

These data suggest potassium hydroxide offers the highest yields in analogous nitrile synthesis reactions, which may be applicable to the preparation of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Reaction Conditions and Purification

- Reactions are often carried out at mild temperatures (room temperature to 50°C) to minimize side reactions.

- Debenzylation and deprotection steps are preferably conducted at room temperature to avoid formation of dihydro impurities.

- Purification is achieved by crystallization of the hydrochloride salt or by chromatographic methods if needed.

Research Findings and Comparative Analysis

- Microwave-assisted domino reactions have been used for related piperidine derivatives to enhance reaction rates and yields, though primarily for more complex heterocycles.

- The multi-step approach involving protection, substitution, deprotection, and salt formation is the most reliable for obtaining high-purity this compound suitable for pharmaceutical research.

- The hydrochloride salt form improves compound stability and handling safety, which is important given the irritant nature of the free base.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Piperidine functionalization | Piperidine + 2-cyanoacetyl derivative, base (KOH, NaOH), solvent (acetone, ethanol) | Install nitrile group | Base choice affects yield |

| Protection (e.g., benzylation) | Benzyl protecting group, base, solvent | Protect amine during substitution | Prevents side reactions |

| Debenzylation | Hydrogenation or chemical debenzylating agent, room temperature | Remove protecting group | Avoids dihydro impurity formation |

| Deprotection | Acid or base treatment | Free amine generation | Prepares for nitrile installation |

| Salt formation | Hydrochloric acid, solvent | Form hydrochloride salt | Enhances stability and purity |

| Purification | Crystallization or chromatography | Remove impurities | Ensures research-grade compound |

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride may exhibit several pharmacological effects. Its structural similarities to other compounds suggest potential interactions with various biological targets:

Potential Pharmacological Effects:

- Neuroactive Properties : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential applications in treating psychiatric disorders.

- Antiparasitic Activity : The compound's structural features may allow it to act against protozoan parasites, similar to compounds studied for Leishmania infections .

Case Studies and Research Findings

- Interaction Studies : Research has focused on the binding affinity of this compound at various receptors. Initial findings suggest promising interactions that could lead to drug development targeting neuropsychiatric conditions.

- Antiparasitic Screening : In studies aimed at developing inhibitors for Leishmania species, compounds structurally related to this compound have shown selectivity against Leishmania N-myristoyltransferase (NMT), indicating a pathway for therapeutic exploration .

- Pharmacological Profiling : Ongoing research is necessary to elucidate specific mechanisms of action and therapeutic potentials. The compound's interactions with biological systems are under investigation, particularly regarding its efficacy in treating multifactorial diseases like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring may also interact with receptor sites, modulating their function .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Methyl-2-(piperidin-4-yl)propanenitrile HCl | Not explicitly listed | Likely C₉H₁₅N₂·HCl | Nitrile, piperidine, HCl salt | ~192.7 (estimated) |

| 2-Methyl-2-(pyrimidin-2-yl)propanenitrile | 1849313-91-2 | C₈H₈N₃ | Nitrile, pyrimidine | 146.17 |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HCl | 243836-26-2 | C₁₁H₂₁NO₂·HCl | Ester, piperidine, HCl salt | 263.76 |

| 1-(Pyrimidin-2-yl)ethanamine HCl | 1616809-52-9 | C₆H₁₀N₃·HCl | Amine, pyrimidine, HCl salt | 167.63 |

Key Observations:

Nitrile vs. Ester Groups: The nitrile group in the target compound confers higher chemical reactivity (e.g., participation in nucleophilic additions) compared to the ester group in ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride. Esters are more hydrolytically stable but less reactive in cross-coupling reactions .

Piperidine vs.

Hydrochloride Salts : All compared compounds except 2-methyl-2-(pyrimidin-2-yl)propanenitrile are hydrochloride salts, improving aqueous solubility for in vitro or in vivo applications .

Physicochemical and Toxicological Profiles

Table 2: Property Comparison

Key Findings:

- Nitrile Toxicity : The target compound’s nitrile group poses a risk of releasing cyanide under metabolic or acidic conditions, requiring careful handling .

- Environmental Impact: Piperidine derivatives like ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride lack comprehensive ecological studies, suggesting regulatory caution during disposal .

Regulatory and Application Differences

Table 3: Regulatory and Use Cases

| Compound | Regulatory Status | Primary Applications |

|---|---|---|

| 2-Methyl-2-(piperidin-4-yl)propanenitrile HCl | Likely regulated under EPA/FIFRA | CNS drug intermediates, enzyme inhibitors |

| 2-Methyl-2-(pyrimidin-2-yl)propanenitrile | Discontinued (CymitQuimica) | Agrochemical research |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HCl | No specific restrictions | Peptide mimetics, prodrugs |

Insights:

- Regulatory Oversight : The target compound’s piperidine and nitrile groups may trigger scrutiny under EPA’s High Production Volume (HPV) or FIFRA guidelines, similar to 4-(diphenylmethoxy)piperidine hydrochloride .

Actividad Biológica

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, with the chemical formula CHClN, is a compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a propanenitrile group and a methyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CHClN

- SMILES : CC(C)(C#N)C1CCNCC1

- InChIKey : CZCCYJJBCQXQTM-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its pharmacological properties.

Research indicates that the compound may interact with multiple biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The presence of the piperidine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.

In Vitro Studies

- Neuroprotective Effects :

- GSK-3β Inhibition :

Comparative Analysis with Similar Compounds

Q & A

Q. What are the critical safety protocols for handling 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use impermeable gloves and lab coats. While specific glove materials are not tested for this compound, nitrile gloves are generally recommended for organic solvents and nitriles .

- Storage : Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers). Follow manufacturer guidelines for shelf-life stability .

- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. Consult a physician if irritation persists .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

Q. How should researchers characterize the purity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA) .

- NMR : Confirm structural integrity via ¹H NMR (DMSO-d6, δ 1.2–3.5 ppm for piperidine and methyl protons) .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) at 1.0 mL/min .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate diastereomeric salts .

- Data Contradictions : Conflicting enantiomeric excess (ee) values may arise from solvent polarity; optimize using polar aprotic solvents (e.g., DMF) .

Q. What strategies mitigate side reactions during the cyanation step?

Methodological Answer:

Q. How does the substitution pattern on the piperidine ring influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Nitrile at the 2-position enhances binding to CNS targets (e.g., sigma receptors) .

- Comparative Studies : Piperidine-4-yl derivatives show 10x higher affinity than piperidine-2-yl analogs in receptor-binding assays .

- Pharmacological Profiling : Use radioligand displacement assays (e.g., [³H]-DTG for sigma-1 receptors) .

Q. What are the toxicological considerations for in vivo studies?

Methodological Answer:

- Acute Toxicity : Conduct OECD 423 tests; preliminary data suggest LD₅₀ > 300 mg/kg in rodents .

- Metabolite Screening : Use LC-MS/MS to detect cyanide release under physiological conditions (pH 7.4, 37°C) .

- Contradictions : While some SDSs classify the compound as non-hazardous, in vitro hepatotoxicity assays (e.g., HepG2 cells) may reveal dose-dependent cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.